2-(Bromomethyl)-3-phenyloxirane
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Overview
Description
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane, trans: is a chiral epoxide compound characterized by the presence of a bromomethyl group and a phenyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method for preparing rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) in the presence of a suitable solvent like dichloromethane.
Halogenation: Another approach involves the halogenation of corresponding alkenes using bromine or N-bromosuccinimide (NBS) followed by cyclization to form the oxirane ring.
Industrial Production Methods: Industrial production of rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane typically involves large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane is susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines, leading to the formation of various substituted products.
Ring-Opening Reactions: The oxirane ring can undergo ring-opening reactions under acidic or basic conditions. This can result in the formation of diols, halohydrins, or other functionalized compounds depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium hydroxide.
Major Products:
Substituted Epoxides: Products from nucleophilic substitution reactions.
Diols and Halohydrins: Products from ring-opening reactions.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane is used as a building block in the synthesis of various chiral intermediates for pharmaceuticals and agrochemicals.
Catalysis: It serves as a substrate in asymmetric catalysis to produce enantiomerically pure compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Studies: It is used in studies to understand enzyme mechanisms and substrate specificity.
Industry:
Polymer Synthesis: rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane is utilized in the production of specialty polymers with unique properties.
Material Science: It finds applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxirane ring strain facilitates ring-opening reactions, leading to the formation of various functionalized products. These reactions are crucial in its applications in synthesis and catalysis.
Comparison with Similar Compounds
(2R,3S)-2-(chloromethyl)-3-phenyloxirane: Similar structure with a chloromethyl group instead of a bromomethyl group.
(2R,3S)-2-(hydroxymethyl)-3-phenyloxirane: Contains a hydroxymethyl group instead of a bromomethyl group.
(2R,3S)-2-(methyl)-3-phenyloxirane: Features a methyl group instead of a bromomethyl group.
Uniqueness: rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution and ring-opening reactions. This unique reactivity profile makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
60633-79-6 |
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Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(bromomethyl)-3-phenyloxirane |
InChI |
InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
CBGMFGUNEQKSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CBr |
Origin of Product |
United States |
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